5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile
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Overview
Description
5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile is an organic compound with the molecular formula C16H22N2O and a molecular weight of 258.36 g/mol . This compound is characterized by the presence of a cyclohexyl group, a benzonitrile moiety, and an amino group substituted with a 2-methoxyethyl chain . It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile typically involves the following steps:
Formation of the Benzonitrile Core: The benzonitrile core can be synthesized through the reaction of a suitable benzaldehyde derivative with a nitrile source under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-2-[(2-hydroxyethyl)amino]benzonitrile
- 5-Cyclohexyl-2-[(2-ethoxyethyl)amino]benzonitrile
- 5-Cyclohexyl-2-[(2-methylamino)ethyl]benzonitrile
Uniqueness
5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile is unique due to the presence of the 2-methoxyethyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C16H22N2O |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
5-cyclohexyl-2-(2-methoxyethylamino)benzonitrile |
InChI |
InChI=1S/C16H22N2O/c1-19-10-9-18-16-8-7-14(11-15(16)12-17)13-5-3-2-4-6-13/h7-8,11,13,18H,2-6,9-10H2,1H3 |
InChI Key |
PHUDCQSMJHMSAE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2CCCCC2)C#N |
Origin of Product |
United States |
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